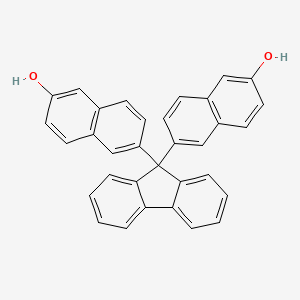

6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol)

Description

BenchChem offers high-quality 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[9-(6-hydroxynaphthalen-2-yl)fluoren-9-yl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H22O2/c34-27-15-11-21-17-25(13-9-23(21)19-27)33(26-14-10-24-20-28(35)16-12-22(24)18-26)31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-20,34-35H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOPVXMHYSXHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C=C(C=C5)O)C6=CC7=C(C=C6)C=C(C=C7)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731446 | |

| Record name | 6,6'-(9H-Fluorene-9,9-diyl)di(naphthalen-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934557-66-1 | |

| Record name | 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934557-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-(9H-Fluorene-9,9-diyl)di(naphthalen-2-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] (CAS No. 934557-66-1)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 934557-66-1, chemically known as 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol], and often referred to as 9,9-Bis(6-hydroxy-2-naphthyl)fluorene (BNF). This document delves into its fundamental physicochemical properties, outlines detailed methodologies for its synthesis and characterization, and explores its current and potential applications, with a particular focus on its relevance to materials science and the burgeoning field of drug development. Drawing upon the known biological activities of structurally related fluorene derivatives, this guide aims to equip researchers with the critical information necessary to explore the full potential of this intriguing molecule.

Introduction and Chemical Identity

6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is a complex organic molecule characterized by a central fluorene moiety to which two 6-hydroxy-2-naphthyl groups are attached at the 9-position.[1][2] This unique structure imparts a combination of rigidity, planarity, and functional handles (hydroxyl groups) that are key to its diverse applications. The molecule's significant fluorescence is a notable characteristic, making it a person of interest for applications in optoelectronics.[1][2]

Chemical Structure and Nomenclature

-

Systematic Name: 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol]

-

Common Name: 9,9-Bis(6-hydroxy-2-naphthyl)fluorene (BNF)[1]

-

CAS Number: 934557-66-1[1]

-

Synonyms: 6,6'-(9H-fluorene-9,9-diyl)dinaphthalen-2-ol, 6,6′-(9-Fluorenylidene)-di(2-naphthol), 9,9-Bis(6-hydroxynaphthalen-2-yl)fluorene[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₃₃H₂₂O₂ | [1] |

| Molecular Weight | 450.53 g/mol | [4] |

| Appearance | White to off-white or yellow to orange crystalline powder | [1] |

| Melting Point | 220-222 °C (may vary with crystalline form) | [1][5] |

| Boiling Point (Predicted) | 674.9 ± 50.0 °C | [3] |

| Density (Predicted) | 1.324 g/cm³ | [3] |

| Solubility | Good solubility in common organic solvents such as chloroform, ethanol, and dichloromethane. | [1] |

Synthesis and Purification

The synthesis of 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is typically achieved through an acid-catalyzed electrophilic substitution reaction between 9-fluorenone and 2-naphthol.[1] The following protocol is a representative procedure based on established methods for analogous bis-phenol compounds.

Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of 9,9-Bis(6-hydroxy-2-naphthyl)fluorene.

Experimental Protocol: Synthesis

Materials:

-

9-Fluorenone

-

2-Naphthol

-

Methane Sulfonic Acid (MSA) or another suitable acid catalyst

-

Toluene

-

Methanol

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-fluorenone (1.0 eq) and 2-naphthol (2.2 eq).

-

Add toluene to the flask to create a slurry.

-

Slowly add methane sulfonic acid (0.1 eq) to the mixture while stirring.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add methanol to the reaction mixture to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with deionized water and then with cold methanol to remove unreacted starting materials and the acid catalyst.

-

Dry the crude product under vacuum.

Experimental Protocol: Purification

Purification of the crude 9,9-Bis(6-hydroxy-2-naphthyl)fluorene is critical to achieve the desired purity for most applications. Recrystallization is a common and effective method.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent system, such as a mixture of toluene and isopropanol or acetonitrile.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified 9,9-Bis(6-hydroxy-2-naphthyl)fluorene in a vacuum oven.

Analytical Characterization

The identity and purity of the synthesized 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is generally suitable for analyzing fluorene derivatives.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 450.53 g/mol .

Applications

Materials Science

The rigid and fluorescent nature of 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] makes it a valuable component in materials science.

-

Organic Light-Emitting Diodes (OLEDs): Its strong fluorescence makes it a candidate for use as an emitter or host material in the emissive layer of OLEDs.[1]

-

High-Performance Polymers: The two hydroxyl groups allow it to act as a monomer in polycondensation reactions to produce polyesters, polycarbonates, and other polymers with high thermal stability and desirable optical properties.

-

Fluorescent Probes: Its fluorescent properties also suggest potential applications as a fluorescent probe in various sensing and imaging applications.[1][2]

Potential in Drug Development and Biological Research

While direct biological studies on CAS 934557-66-1 are limited in the available literature, the broader class of fluorene derivatives has demonstrated a wide range of pharmacological activities, suggesting that this compound could be a valuable scaffold for drug discovery.[8][9]

4.2.1. Antimicrobial and Antifungal Activity

Structurally similar fluorene derivatives have shown significant antimicrobial and antifungal properties.[10] Notably, a recent study highlighted that 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), a close structural analog, exhibits potent antifungal and antibiofilm activity against fluconazole-resistant Candida albicans.[11] BHPF was found to inhibit planktonic cell growth and virulence factors such as hyphal formation.[11] This suggests that 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] warrants investigation as a potential antifungal agent.

4.2.2. Anticancer Activity

Numerous fluorene derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[12][13] The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.[8][12] The planar aromatic structure of these compounds allows for intercalation with DNA, potentially contributing to their anticancer effects.

Caption: A simplified diagram illustrating a potential mechanism of anticancer activity for fluorene derivatives.

4.2.3. Anti-inflammatory and Neuroprotective Properties

Certain fluorene derivatives have also been investigated for their anti-inflammatory and neuroprotective potential.[9] These activities are of significant interest for the development of therapeutics for a range of complex diseases. Naphthalene derivatives, a component of the target molecule, have also been studied for their anti-inflammatory activities.[14]

Safety and Handling

6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] is classified as a hazardous substance.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

-

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthalenol] (CAS 934557-66-1) is a versatile molecule with established applications in materials science and significant, yet largely unexplored, potential in the realm of drug development. Its straightforward synthesis and the promising biological activities exhibited by structurally related fluorene derivatives make it an attractive candidate for further investigation. This technical guide provides a solid foundation for researchers to understand the core properties of this compound and to design future studies aimed at unlocking its full therapeutic and technological potential.

References

-

PubChem. (n.d.). 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol). National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2025). Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis, Characterization, Biological Evaluation and Antibacterial Activity of some Heterocyclic Fluorene Compounds Derived from Schiff Base. (2018). International Journal of Pharmaceutical Quality Assurance.

-

ChemBK. (2024). 6,6'-(9H-Fluorene-9,9-diyl)di(2-naphthol). Retrieved from [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]

- Synthesis, molecular structure and cytotoxic studies of fluorene compound with potential anti-cancer properties. (2019). Journal of Molecular Structure.

-

LookChem. (n.d.). Cas 934557-66-1, 2-Naphthalenol, 6,6'-(9H-fluoren-9-ylidene)bis-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

- Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32559-32564.

-

RSC Publishing. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]

-

ResearchGate. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]

-

SIELC Technologies. (2018). 9H-Fluorene-9-methanol. Retrieved from [Link]

- Google Patents. (n.d.). JP2012207008A - Crystalline polymorph of 6,6-(9-fluorenylidene)-di(2-naphthol) and method for producing the same.

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 934557-66-1: 6,6′-(9H-Fluoren-9-ylidene)bis[2-naphthal… [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol) | C33H22O2 | CID 59283803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JP2012207008A - Crystalline polymorph of 6,6-(9-fluorenylidene)-di(2-naphthol) and method for producing the same - Google Patents [patents.google.com]

- 6. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) | 934557-66-1 [chemicalbook.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. daneshyari.com [daneshyari.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol)

This guide provides a comprehensive technical overview of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol), a complex organic molecule of significant interest in materials science and potentially in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular architecture, physicochemical properties, synthesis, and applications.

Introduction and Chemical Identity

6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol), also known by its synonym 9,9-bis(6-hydroxy-2-naphthyl)fluorene and the acronym BNF, is a large, aromatic bisphenol.[1][2][3] Its structure is characterized by a central fluorene core to which two naphthalen-2-ol moieties are attached at the C9 position.[1] This unique arrangement of bulky, rigid aromatic groups imparts distinct steric and electronic properties to the molecule, making it a subject of interest for various advanced applications.

Table 1: Chemical Identifiers and Basic Properties

| Identifier | Value | Reference(s) |

| IUPAC Name | 6-[9-(6-hydroxynaphthalen-2-yl)fluoren-9-yl]naphthalen-2-ol | [1] |

| CAS Number | 934557-66-1 | [1] |

| Molecular Formula | C₃₃H₂₂O₂ | [1] |

| Molecular Weight | 450.53 g/mol | [4] |

| Appearance | White powder to yellow or orange crystals | [1][4] |

Molecular Structure and Stereochemistry

The core of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is the sp³-hybridized C9 atom of the fluorene moiety. This tetrahedral carbon atom connects the planar fluorene bicycle to two bulky 6-hydroxy-2-naphthyl groups. The steric hindrance between these large substituents forces a non-coplanar arrangement, resulting in a three-dimensional, propeller-like architecture. This twisted conformation is a key structural feature that influences the molecule's physical and chemical properties.

The fluorene unit itself is a rigid and planar aromatic system. The two naphthalene rings are also planar. The dihedral angles between the fluorene plane and the two naphthalene planes are significant and prevent π-conjugation from extending across the entire molecule through the C9 atom. This has profound implications for its electronic and photophysical properties.

Caption: 2D representation of the molecular structure.

Physicochemical Properties

The unique molecular structure of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) gives rise to a specific set of physicochemical properties.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 220-222 °C or 268-290 °C | [1] |

| Boiling Point (Predicted) | 674.9 ± 50.0 °C | [5] |

| pKa (Predicted) | 9.26 ± 0.40 | [5] |

| Solubility | Good solubility in common organic solvents like chloroform, ethanol, and dichloromethane. | [1] |

The wide range in the reported melting point may be indicative of different polymorphic forms or varying levels of purity. The phenolic hydroxyl groups contribute to its solubility in polar organic solvents and also offer sites for further chemical modification.

Synthesis and Purification

The synthesis of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is typically achieved through an acid-catalyzed condensation reaction between 9-fluorenone and 2-naphthol.[1] This electrophilic substitution reaction is analogous to the synthesis of other bisphenols.

General Synthesis Protocol

A representative synthesis protocol for a structurally similar compound, 9,9-bis(1-hydroxy-2-naphthyl)-fluorene (BNFL), involves the following steps.[6] This can be adapted for the synthesis of the target molecule.

-

Reaction Setup: Charge a stirred reactor with 1-naphthol, 9-fluorenone, a solvent such as 1,1,1-trichloroethane, an acid catalyst like p-toluenesulfonic acid, and a co-catalyst, for instance, 3-mercaptopropionic acid.[6] The molar ratio of the reactants is crucial for optimizing the yield.[6]

-

Reaction Conditions: Heat the mixture under a nitrogen atmosphere with reflux for a specified period, typically a few hours.[6]

-

Product Isolation and Purification: Upon cooling, the product crystallizes out of the solution.[6] The crude product is then collected by filtration and washed with a suitable solvent like isopropyl alcohol to remove unreacted starting materials and byproducts.[6] Further purification can be achieved by recrystallization.

Caption: General workflow for the synthesis of the target molecule.

Spectroscopic and Thermal Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.[6]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the O-H stretching of the hydroxyl groups and the C-H and C=C stretching of the aromatic rings.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and melting point of the compound.

Applications

The unique structural and photophysical properties of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) make it a promising candidate for several applications.

Materials Science

The rigid, bulky structure and strong fluorescence of this molecule are advantageous for its use in:

-

Organic Light-Emitting Diodes (OLEDs): The fluorene core is a well-known building block for blue-emitting materials in OLEDs. The non-coplanar structure can help to prevent aggregation-induced quenching of fluorescence in the solid state.[7]

-

Fluorescent Probes: The inherent fluorescence can be utilized in the development of chemical sensors and biological probes.[7]

Relevance to Drug Development

While there is limited direct research on the biological activity of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol), studies on the closely related compound fluorene-9-bisphenol (BHPF) provide important insights for drug development professionals. BHPF has been identified as an endocrine disruptor with anti-estrogenic effects.[2] It has been shown to cause adverse pregnancy outcomes in mice and exhibits reproductive toxicity.[2][8] Furthermore, studies have indicated that BHPF can induce lipid-metabolism disorders and exhibit neurotoxic effects.[5][9]

Given the structural similarity, it is plausible that 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) may also interact with biological systems, including nuclear receptors. This warrants further investigation into its toxicological profile and potential as a scaffold for designing molecules with specific biological activities. The rigid fluorene core can serve as a template for positioning functional groups in a defined three-dimensional space, a strategy often employed in drug design.

Safety and Handling

6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is reported to have acute toxicity (dermal/inhalation) and can cause skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is a fascinating molecule with a unique three-dimensional structure that dictates its promising properties for applications in materials science. Its strong fluorescence and rigid core make it an attractive candidate for OLEDs and fluorescent sensors. For drug development professionals, the known biological activities of structurally related bisphenols highlight the importance of understanding the potential toxicological profile of this compound and suggest that the fluorene-bisphenol scaffold could be explored for therapeutic applications, provided that a favorable safety profile can be achieved. Further research is needed to fully elucidate its photophysical properties, explore its potential in various applications, and comprehensively evaluate its biological activity and toxicological profile.

References

-

ChemBK. 9,9-Bis(6-hydroxy-2-naphthyl)fluorene (BNF). [Link]

-

LookChem. Cas 934557-66-1, 2-Naphthalenol, 6,6'-(9H-fluoren-9-ylidene)bis-. [Link]

-

Food Packaging Forum. Fluorene-9-bisphenol is anti-estrogenic. [Link]

-

ResearchGate. Fluorene-9-bisphenol exposure induces cytotoxicity in mouse oocytes and causes ovarian damage | Request PDF. [Link]

-

PubMed. Fluorene-9-bisphenol acts on the gut-brain axis by regulating oxytocin signaling to disturb social behaviors in zebrafish. [Link]

-

PubMed. Effects of fluorene-9-bisphenol exposure on anxiety-like and social behavior in mice and protective potential of exogenous melatonin. [Link]

-

PrepChem.com. Synthesis of (9.9-bis(1-hydroxy-2-naphthyl)-fluorene (BNFL). [Link]

-

PubChem. 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol). [Link]

-

Acros Pharmatech. 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol). [Link]

-

Hangzhou Longshine Bio-Tech. 9,9-Bis(6-hydroxy-2-naphthyl)fluorene/ 934557-66-1. [Link]

Sources

- 1. 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol) | C33H22O2 | CID 59283803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dakenchem.com [dakenchem.com]

- 3. 9,9-Bis(6-hydroxy-2-naphthyl)fluorene/ 934557-66-1 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) [acrospharma.co.kr]

- 5. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 6. 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) [cymitquimica.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 9,9-Bis(6-hydroxy-2-naphthyl)fluorene: A Technical Guide

Introduction

Chemical Structure and Properties:

-

IUPAC Name: 6,6'-(9H-Fluorene-9,9-diyl)di(2-naphthol)[3]

-

CAS Number: 934557-66-1[4]

-

Molecular Formula: C₃₃H₂₂O₂[1]

-

Molecular Weight: 450.53 g/mol [1]

-

Appearance: Off-white to white or yellow to orange crystalline powder[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For BNF, both ¹H and ¹³C NMR are critical for confirming the connectivity of the fluorene and naphthyl units.

¹H NMR Spectroscopy

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆): The proton NMR spectrum of BNF is anticipated to be complex due to the numerous aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl groups and the anisotropic effects of the aromatic rings.

| Proton Type | Expected Chemical Shift (δ, ppm) | Key Features |

| Hydroxyl (-OH) | 9.0 - 10.0 | Broad singlet, exchangeable with D₂O. |

| Naphthyl-H | 7.0 - 8.0 | A series of doublets and multiplets. Protons closer to the hydroxyl group will be more shielded. |

| Fluorenyl-H | 7.2 - 7.8 | A series of doublets and multiplets characteristic of the fluorene aromatic system. |

Interpretation: The integration of the aromatic region should correspond to the 20 aromatic protons. The specific coupling patterns (doublets, triplets, etc.) will be crucial in assigning specific protons to their positions on the naphthyl and fluorenyl rings. The broad singlet of the hydroxyl proton will disappear upon the addition of a drop of D₂O to the NMR tube, confirming its identity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 9,9-Bis(6-hydroxy-2-naphthyl)fluorene in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum.

¹³C NMR Spectroscopy

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆): The ¹³C NMR spectrum will provide a map of the carbon skeleton of BNF.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Quaternary Carbon (C9 of Fluorene) | 60 - 70 |

| Naphthyl C-O | 150 - 160 |

| Other Aromatic Carbons | 110 - 150 |

Interpretation: The spectrum should display a number of distinct signals in the aromatic region, corresponding to the different carbon environments in the fluorene and naphthyl rings. The quaternary carbon at the 9-position of the fluorene ring is expected to be significantly upfield compared to the aromatic carbons. The carbon attached to the hydroxyl group on the naphthyl ring will be the most downfield.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Apply a Fourier transform and phase correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad and strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Sharp, multiple bands |

| C=C Stretch (aromatic) | 1450 - 1600 | Multiple sharp bands |

| C-O Stretch (phenolic) | 1150 - 1250 | Strong |

Interpretation: The most prominent feature in the IR spectrum of BNF will be the broad O-H stretching band, confirming the presence of the hydroxyl groups. The aromatic C-H and C=C stretching bands will confirm the presence of the extensive aromatic system.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Interpretation |

| 450.16 | Molecular Ion (M⁺) |

| 305.13 | [M - Naphthol]⁺ |

| 165.05 | [Fluorenyl]⁺ |

| 144.06 | [Naphthol]⁺ |

Interpretation: The molecular ion peak at m/z 450.16 will confirm the molecular weight of BNF. The fragmentation pattern will likely involve the cleavage of the C-C bond between the fluorene and naphthyl units, leading to characteristic fragments.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition Parameters:

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-600).

-

Ionization Mode: Positive or negative ion mode.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Expected UV-Vis Absorption Data (in Dichloromethane or THF):

| Wavelength (λmax, nm) | Electronic Transition |

| ~280-320 | π → π* transitions of the naphthyl groups |

| ~300-350 | π → π* transitions of the fluorene core |

Interpretation: The UV-Vis spectrum of BNF is expected to show strong absorption bands in the ultraviolet region, characteristic of the extended π-conjugated system. The exact position of the absorption maxima will be solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of BNF in a UV-transparent solvent (e.g., dichloromethane or THF) in a quartz cuvette.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Wavelength Range: 200 - 800 nm.

-

Blank: Use the pure solvent as a reference.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations

Caption: Molecular structure of 9,9-Bis(6-hydroxy-2-naphthyl)fluorene.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for 9,9-Bis(6-hydroxy-2-naphthyl)fluorene. The presented information, based on the analysis of its structural components and data from analogous compounds, serves as a valuable resource for researchers in the fields of materials science and drug development. Experimental verification of these spectroscopic characteristics will be essential for the comprehensive characterization of this promising molecule.

References

-

Angene Chemical. (n.d.). 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol). Retrieved from [Link]

-

PubChem. (n.d.). 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol). Retrieved from [Link]

-

ChemBK. (2024, April 10). 9,9-Bis(6-hydroxy-2-naphthyl)fluorene (BNF). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (9.9-bis(1-hydroxy-2-naphthyl)-fluorene (BNFL). Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]

-

Watson International. (n.d.). 9,9-Bis(6-hydroxy-2-naphthyl)fluorene CAS 934557-66-1. Retrieved from [Link]

-

Warshel Chemical Ltd. (n.d.). 9,9-Bis(6-hydroxy-2-naphthyl)fluorene CAS 934557-66-1. Retrieved from [Link]

- Google Patents. (n.d.). CN111225934A - Novel polymer for forming underlayer film for resist.

- Google Patents. (n.d.). KR102351175B1 - Novel polymer for forming resist underlayer film, composition for forming resist underlayer film containing the same, and method for manufacturing semiconductor device using the same.

-

PubChem. (n.d.). 9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol)

This guide provides a comprehensive analysis of the solubility characteristics of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol), a specialized fluorene-based bisphenol. Given the absence of extensive published solubility data for this specific compound, this document emphasizes predictive analysis based on molecular structure and provides a robust experimental framework for researchers to determine its solubility in various organic solvents. This approach is designed to empower scientists in materials science, polymer chemistry, and drug development with the foundational knowledge and practical methodology required for their research.

Introduction: The Importance of Solubility

6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is a large, aromatic molecule featuring a fluorene "cardo" structure, which imparts exceptional thermal stability and unique optical properties.[1][2] Such compounds are of significant interest in the development of high-performance polymers, organic electronics, and advanced materials.[1][3]

Understanding and quantifying the solubility of this compound is a critical first step in its application. Solubility data governs key processes, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and recrystallization.

-

Solution-based Processing: Fabricating thin films, coatings, or fibers.

-

Formulation: Developing stable solutions or dispersions for various applications.

-

Characterization: Preparing samples for analytical techniques like NMR or chromatography.

This guide will first deconstruct the molecule's physicochemical properties to predict its behavior in different solvent classes and then provide a detailed, field-proven protocol for its empirical determination.

Molecular Analysis and Predictive Framework

The solubility of a solute is fundamentally governed by its intermolecular interactions with the solvent, a principle often summarized as "like dissolves like."[4][5] To predict the solubility of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol), we must first analyze its structure.

Physicochemical Properties:

The molecule's structure can be divided into two key domains:

-

Nonpolar Core: A large, rigid, and highly aromatic backbone composed of a central fluorene unit flanked by two naphthalene rings. This extensive system of fused rings is dominated by nonpolar van der Waals forces (specifically, π-π stacking and dispersion forces).

-

Polar Functional Groups: Two hydroxyl (-OH) groups, one on each naphthalene moiety. These groups are polar and capable of acting as hydrogen bond donors and acceptors.

This dual nature—a dominant nonpolar core with localized polar functionality—dictates its solubility profile. The large nonpolar surface area suggests that the compound will be most soluble in solvents that can effectively interact with aromatic systems. The hydroxyl groups, while influential, are a minor component of the overall structure and may not be sufficient to impart significant solubility in highly polar solvents.

Below is a diagram illustrating the key structural features of the molecule.

Caption: Key structural domains influencing solubility.

Predicted Solubility in Common Organic Solvents

Based on this analysis, we can predict the compound's relative solubility across different solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Xylene | High | The aromatic nature of these solvents allows for strong π-π stacking interactions with the fluorene and naphthalene rings, effectively solvating the large nonpolar core.[9] |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a dipole moment that can interact with the molecule, and they are effective at dissolving large organic compounds. Solvents like THF and DCM are excellent candidates. DMSO is a powerful solvent but can be difficult to remove.[10] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These solvents are polar aprotic but are less effective than THF or DCM for very large aromatic systems. They should provide moderate solubility. |

| Alcohols (Polar Protic) | Methanol, Ethanol | Low to Very Low | While these solvents can hydrogen bond with the hydroxyl groups, their strong intermolecular hydrogen-bonding network is not easily disrupted by the large, nonpolar core of the solute. The energetic cost of creating a cavity for the solute is high. |

| Aliphatic Nonpolar | Hexane, Cyclohexane | Very Low | These solvents lack the ability to form strong interactions (like π-π stacking) with the aromatic rings and cannot interact with the polar hydroxyl groups, leading to poor solvation. |

Experimental Determination of Solubility: The Gold Standard

While predictive analysis is a crucial starting point, empirical measurement is necessary for quantitative accuracy. The Saturated Shake-Flask Method is widely considered the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[10][11][12]

Principle

The method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until the solution reaches equilibrium (saturation). At this point, the concentration of the dissolved solute in the supernatant is measured, which corresponds to its solubility.

Mandatory Visualization: The Shake-Flask Workflow

Caption: Workflow for the Saturated Shake-Flask Method.

Detailed Step-by-Step Protocol

Materials & Equipment:

-

6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) solid

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge (optional, but recommended)

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of glass vials. A visible amount of undissolved solid should remain at the end of the experiment.[10][13]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[12][13]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure a clear supernatant free of particulates, centrifugation (e.g., 15 minutes at 3000 rpm) is highly recommended.

-

Sample Collection: Carefully and accurately pipette a known volume of the clear supernatant (e.g., 1.0 mL) and transfer it to a pre-weighed vial. Be cautious not to disturb the solid pellet at the bottom.

-

Solvent Evaporation: Place the vials containing the supernatant in a vacuum oven at a moderate temperature until the solvent has completely evaporated and a constant dry weight is achieved.

-

Quantification: Weigh the vial containing the dried residue. The difference between this final weight and the pre-weighed vial's mass is the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the formula:

Solubility (mg/mL) = Mass of Residue (mg) / Volume of Supernatant (mL)

Data Interpretation and Best Practices

Data Presentation:

Record your experimental results in a structured table for clear comparison and analysis.

| Solvent | Temperature (°C) | Mass of Residue (mg) | Supernatant Volume (mL) | Solubility (mg/mL) | Observations |

| Toluene | 25 | 1.0 | Clear, colorless solution | ||

| THF | 25 | 1.0 | |||

| DCM | 25 | 1.0 | |||

| Methanol | 25 | 1.0 | Most solid remained undissolved | ||

| Hexane | 25 | 1.0 |

Self-Validating System & Trustworthiness:

-

Confirming Equilibrium: To ensure true equilibrium was reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). If the calculated solubility remains constant across the later time points, equilibrium has been achieved.[10]

-

Temperature Control: Solubility is highly dependent on temperature.[13][14] Maintaining a constant temperature (± 0.5 °C) throughout the experiment is critical for reproducibility.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials to ensure accuracy.[12]

By adhering to this rigorous protocol, researchers can generate reliable and defensible solubility data, forming a solid foundation for subsequent research and development activities.

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Avdeef, A. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies. [Link]

-

Andrade, C., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1). [Link]

-

Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. Note: While the direct link is unavailable, this is the foundational work for the shake-flask method cited by other sources.

-

PubChem. (n.d.). 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol). [Link]

-

ResearchGate. (n.d.). Investigation of Structural, Vibrational Properties and Electronic Structure of Fluorene-9-Bisphenol: A DFT Approach. [Link]

-

Hu, Y., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(7), 3295-3306. [Link]

-

Kırşehir Ahi Evran Üniversitesi. (2018). Investigation of Structural, Vibrational Properties and Electronic Structure of Fluorene‐9‐Bisphenol: A DFT Approach. [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Chen, Y.-H., et al. (2023). Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. Polymers, 15(11), 2568. [Link]

-

Sorkun, M. C., et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 15(7), 4217-4228. [Link]

-

ResearchGate. (n.d.). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. [Link]

-

Jouyban, A., et al. (2010). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Fluid Phase Equilibria, 293(2), 209-215. [Link]

-

Sciencemadness Wiki. (2023, December 27). Fluorene. [Link]

-

Lu, T., et al. (2024). Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. RSC Advances, 14, 18269-18278. [Link]

-

ResearchGate. (n.d.). Physicochemical properties and structure of the studied bisphenols. [Link]

-

LookChem. (n.d.). Cas 934557-66-1, 2-Naphthalenol, 6,6'-(9H-fluoren-9-ylidene)bis-. [Link]

Sources

- 1. Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03378G [pubs.rsc.org]

- 3. 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) | 934557-66-1 [chemicalbook.com]

- 4. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 6,6'-(9H-Fluorene-9,9-diyl)bis(2-naphthol) | CymitQuimica [cymitquimica.com]

- 7. 6,6'-(9H-Fluoren-9-ylidene)bis(2-naphthalenol) | C33H22O2 | CID 59283803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. scielo.br [scielo.br]

- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of Fluorene-Containing Bisphenols

Introduction: The Fluorene-Bisphenol Scaffold - A Luminous Intersection of Structure and Function

Fluorene, a polycyclic aromatic hydrocarbon, forms the heart of a versatile class of molecules that have garnered significant interest across materials science, drug development, and biochemistry due to their robust thermal stability and unique photoelectric properties.[1] When functionalized at the C-9 position with two hydroxyphenyl groups, the resulting 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) and its derivatives, collectively known as fluorene-containing bisphenols, emerge as pivotal building blocks for high-performance polymers such as polycarbonates and epoxy resins.[2][3][4] Beyond their role as monomers, these compounds possess intrinsic photophysical characteristics—governed by their rigid, spiro-fused ring system—that make them compelling subjects for fundamental research and advanced applications in optoelectronics and sensing.[1][5]

This in-depth technical guide provides a comprehensive exploration of the core photophysical properties of fluorene-containing bisphenols. We will delve into the key experimental methodologies used to characterize their interaction with light, from steady-state absorption and emission to the dynamics of their excited states. By understanding the interplay between molecular structure and photophysical behavior, researchers can rationally design and synthesize novel fluorene-bisphenol derivatives with tailored luminescent properties for a myriad of applications.

I. The Molecular Architecture: A Foundation for Photophysical Behavior

The defining feature of fluorene-containing bisphenols is the spirocyclic carbon at the 9-position of the fluorene core, which connects to two phenolic rings. This rigid, three-dimensional structure is the primary determinant of their characteristic photophysical properties. The fluorene moiety acts as the principal chromophore, responsible for the absorption and emission of light, while the phenolic groups can be functionalized to modulate these properties.

The synthesis of the archetypal 9,9-bis(4-hydroxyphenyl)fluorene is typically achieved through the acid-catalyzed condensation of 9-fluorenone with phenol.[2][6] This foundational structure can be further modified through various synthetic strategies to introduce different substituents on both the fluorene core and the pendant phenyl rings, allowing for the fine-tuning of their electronic and, consequently, photophysical characteristics.[5][7]

II. Probing the Interaction with Light: Key Experimental Techniques

A thorough understanding of the photophysical properties of fluorene-containing bisphenols necessitates a suite of spectroscopic and electrochemical techniques. This section outlines the fundamental principles and provides detailed, field-proven protocols for the most critical of these methods.

A. Steady-State Spectroscopy: Unveiling the Electronic Transitions

Steady-state absorption and fluorescence spectroscopy are the initial and most fundamental tools for characterizing the electronic structure of these molecules.

1. UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. The resulting spectrum provides information on the energy gaps between electronic states.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of the fluorene-containing bisphenol in a spectroscopic-grade solvent (e.g., chloroform, THF, or acetonitrile) at a concentration of approximately 1 mM. From this stock, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.02 to 0.1 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to serve as a blank.

-

Record the baseline spectrum.

-

Sequentially measure the absorbance spectra of the diluted sample solutions.

-

Identify the wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient (ε), which can be calculated using the Beer-Lambert law.

-

2. Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from the lowest singlet excited state (S₁) back to the ground state (S₀). This provides information about the energy of the S₁ state and the efficiency of the emission process.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use the same diluted solutions prepared for the UV-Vis measurements. The absorbance at the excitation wavelength should ideally be below 0.1 to minimize inner filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with a monochromatic excitation source and an emission detector.

-

Measurement:

-

Set the excitation wavelength (λex), typically at or near the λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum of the pure solvent (blank) and subtract it from the sample spectra.

-

Identify the wavelength of maximum emission (λem).

-

The difference between the absorption and emission maxima (Stokes shift) can be calculated, providing insight into the structural relaxation in the excited state.

-

B. Fluorescence Quantum Yield: Quantifying Emission Efficiency

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the fluorene-bisphenol sample. Quinine sulfate in 0.1 N H₂SO₄ is a common standard.[8]

-

Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.

-

Data Acquisition:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The plots should be linear. Determine the gradient (slope) of each line.

-

Calculate the quantum yield of the sample (Φs) using the following equation:

Φs = Φr * (Grads / Gradr) * (ns² / nr²)

where:

-

Φr is the quantum yield of the reference standard.

-

Grads and Gradr are the gradients for the sample and reference, respectively.

-

ns and nr are the refractive indices of the sample and reference solvents, respectively.

-

-

C. Cyclic Voltammetry: Probing Frontier Molecular Orbitals

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Experimental Protocol: Cyclic Voltammetry

-

Electrochemical Cell Setup:

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Solution Preparation: Dissolve the fluorene-bisphenol sample (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation, and then reverse the scan towards a more negative potential to observe reduction.

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[9][10]

EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

D. Transient Absorption Spectroscopy: Tracking Excited-State Dynamics

Transient absorption spectroscopy is a powerful pump-probe technique that allows for the investigation of the dynamics of excited states on timescales ranging from femtoseconds to milliseconds. It provides information on processes such as intersystem crossing, internal conversion, and the formation of transient species.

Experimental Protocol: Nanosecond Transient Absorption Spectroscopy

-

Instrumentation: A typical setup consists of a pulsed laser for excitation (the pump) and a broadband light source (e.g., a xenon lamp) as the probe.

-

Sample Preparation: Prepare a solution of the fluorene-bisphenol in a suitable solvent in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the pump wavelength. Deoxygenate the solution.

-

Measurement:

-

The pump pulse excites a fraction of the molecules to an excited state.

-

The probe pulse, delayed in time relative to the pump pulse, passes through the sample.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

-

Data Analysis: The resulting data provides a three-dimensional map of differential absorbance (ΔA) versus wavelength and time. Analysis of the decay kinetics at specific wavelengths reveals the lifetimes of the transient species.

III. Structure-Property Relationships: Tailoring the Photophysical Response

The photophysical properties of fluorene-containing bisphenols are highly dependent on their molecular structure. Understanding these relationships is key to designing molecules with desired characteristics.

-

Substitution on the Fluorene Core: Introducing electron-donating or electron-withdrawing groups at the 2 and 7 positions of the fluorene core can significantly alter the HOMO and LUMO energy levels, leading to shifts in the absorption and emission spectra.[7]

-

Substitution on the Phenolic Rings: Modifications to the phenolic moieties can influence solubility and intermolecular interactions, which can in turn affect the photophysical properties in the solid state or in aggregates.

-

Planarity and Conjugation: The extent of π-conjugation in the molecule dictates the energy of the electronic transitions. Extending the conjugation, for example by introducing aromatic substituents, generally leads to a red-shift in both absorption and emission.[7]

Table 1: Representative Photophysical Data for Fluorene-Containing Bisphenols

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | Ref. |

| 9,9-Bis(4-hydroxyphenyl)fluorene | Chloroform | ~290, ~300 | ~315 | ~1600 | - | [11][12] |

| Functionalized Fluorene Bisphenol 1 | THF | 366 | 424 | ~3900 | 0.49 | [7] |

| Functionalized Fluorene Bisphenol 2 | THF | 375 | 430 | ~3700 | 0.66 | [7] |

Note: Specific photophysical data for the parent 9,9-bis(4-hydroxyphenyl)fluorene monomer is not extensively reported in the literature, with most studies focusing on its polymer derivatives. The data presented for the functionalized derivatives illustrates the impact of structural modifications.

IV. Visualizing the Concepts: Diagrams and Workflows

Visual representations are invaluable for understanding the complex processes involved in the photophysical characterization of molecules.

Caption: Jablonski diagram illustrating the principal photophysical processes in a molecule.

V. Concluding Remarks and Future Outlook

Fluorene-containing bisphenols represent a fascinating class of molecules whose photophysical properties are ripe for further exploration. While their primary role to date has been as monomers for high-performance polymers, their intrinsic luminescence offers significant potential for direct applications in areas such as fluorescent probes, sensors, and organic light-emitting diodes. The methodologies and principles outlined in this guide provide a robust framework for researchers to systematically investigate these compounds. Future work in this field will undoubtedly focus on the synthesis of novel derivatives with precisely controlled photophysical properties, unlocking new and exciting applications for this versatile molecular scaffold. The continued elucidation of their excited-state dynamics will be crucial for the development of next-generation photoactive materials.

References

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(51), 32559-32564. [Link]

-

Mandal, B., et al. (2026). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Catalysis. [Link]

-

Wei, J., et al. (2025). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances. [Link]

-

Jones, D. R., Vallee, R., & Levine, M. (2018). Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. DigitalCommons@URI. [Link]

-

Request PDF. (2025). Structure-property relationship in fluorene-based polymer films obtained by electropolymerization of 4,4'-(9-fluorenylidene)-dianiline. ResearchGate. [Link]

-

Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [Link]

-

The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. (n.d.). MDPI. [Link]

-

The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (2024). MDPI. [Link]

-

How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018). ResearchGate. [Link]

-

Lu, T., Fang, W., Zhou, Q., Liu, M., & Wu, G. (2024). Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. RSC Advances. [Link]

- A method for synthesizing bisphenol fluorene based on microreactor. (n.d.).

-

Graphviz tutorial. (2021). YouTube. [Link]

-

Examples of fluorene derivatives reported by us previously. (n.d.). ResearchGate. [Link]

-

Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments. [Link]

-

Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? (2014). ResearchGate. [Link]

-

caseywatts/graphviz-tutorial. (n.d.). GitHub. [Link]

-

Novel Fluorescent Fluorene-Containing Conjugated Polymers: Synthesis, Photophysical Properties, and Application for the Detection of Common Bisphenols. (n.d.). ResearchGate. [Link]

-

Introduction to Transient Absorption Spectroscopy. (n.d.). Avantes. [Link]

-

Graphviz. (n.d.). Graphviz. [Link]

-

Building diagrams using graphviz. (2021). Chad's Blog. [Link]

-

Transient Absorption of Organic Molecules under High-Power Laser Excitation. (2025). ResearchGate. [Link]

-

CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. (n.d.). UPB. [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. (n.d.). Neumark Group - University of California, Berkeley. [Link]

-

Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. (n.d.). PMC - NIH. [Link]

-

Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. (n.d.). MDPI. [Link]

-

Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. (2023). PMC - NIH. [Link]

-

9,9-Bis(4 hydroxyphenyl)fluorene CAS#: 3236-71-3. (n.d.). ChemWhat. [Link]

-

9,9-Bis(4-hydroxyphenyl)fluorene. (n.d.). PubChem. [Link]

-

Absorption spectrum of fluorene. (n.d.). ResearchGate. [Link]

-

UV-Vis absorption spectra of fluorene-based polymers measured in THF... (n.d.). ResearchGate. [Link]

-

a The normalized UV–vis absorption and b fluorescence emission spectra... (n.d.). ResearchGate. [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (2021). NIH. [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. (n.d.). RSC Publishing. [Link]

- High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof. (n.d.).

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05967J [pubs.rsc.org]

- 3. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03378G [pubs.rsc.org]

- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. prezi.com [prezi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol), a fluorene-based bisphenol monomer critical to the development of high-performance polymers. Characterized by its rigid, bulky "cardo" structure, this molecule is a building block for materials demanding exceptional thermal and dimensional stability. This document details the theoretical underpinnings of its stability, presents standardized methodologies for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the implications of its thermal properties for advanced applications in the electronics, automotive, and aerospace industries. This guide is intended for researchers, materials scientists, and drug development professionals seeking to leverage the superior thermal characteristics of fluorene-based compounds.

Introduction: The Structural Basis for Enhanced Thermal Stability

6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol), often referred to as 9,9-bis(6-hydroxy-2-naphthyl)fluorene, is a specialized aromatic bisphenol. Its molecular architecture is distinguished by the presence of a fluorene group at the 9-position, creating a three-dimensional and rigid structure. This "cardo" structure, from the Latin word for "hinge," is pivotal to the molecule's exceptional thermal properties.

The fluorene moiety introduces significant steric hindrance, which restricts the rotational freedom of the polymer chains derived from this monomer. This rigidity elevates the glass transition temperature (Tg) of resulting polymers, such as polycarbonates and epoxy resins, enabling them to maintain their structural integrity and mechanical properties at elevated temperatures. Research has consistently shown that polymers incorporating a bisphenol fluorene structure exhibit significantly higher thermal stability compared to their counterparts based on conventional bisphenols like Bisphenol A (BPA)[1][2]. For instance, an epoxy resin formulated with a diglycidyl ether of bisphenol fluorene (DGEBF) demonstrated a glass transition temperature approximately 100°C higher than a similar resin based on diglycidyl ether of bisphenol A (DGEBA)[1].

This inherent thermal robustness makes 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) a monomer of choice for applications where high heat resistance is a critical design parameter[3][4].

Characterization of Thermal Properties: TGA and DSC Analysis

The thermal stability of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) is quantitatively assessed primarily through two analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of thermal decomposition and assessing the overall thermal stability of a material.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition (Td) is typically determined as the temperature at which 5% weight loss occurs.

While specific TGA data for this compound is not publicly available, based on analogous fluorene-based structures, a high thermal stability is anticipated. The onset of decomposition in a nitrogen atmosphere is expected to be well above 350°C. The resulting TGA curve would show a stable baseline with minimal weight loss until the decomposition temperature is reached, followed by a sharp decline in mass. The high char yield observed in related fluorene-based epoxy resins suggests a significant amount of carbonaceous residue would remain even at high temperatures[1][2].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

-

Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at 50 mL/min.

-

Heating and Cooling Program:

-

First Heat: Ramp the temperature from 25°C to 300°C at 10°C/min to erase the thermal history of the sample.

-

Cool: Cool the sample to 25°C at 10°C/min.

-

Second Heat: Ramp the temperature from 25°C to 300°C at 10°C/min. The data from this second heating scan is typically used for analysis.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the peak of the endothermic transition.

A key thermal property for this crystalline solid is its melting point. Patent literature reports a melting endothermic peak in the range of 260-266°C as determined by DSC[5]. This high melting point is a direct consequence of the molecule's rigid and symmetrical structure, which allows for efficient crystal packing.

Data Summary

The thermal properties of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) are summarized in the table below. The decomposition temperature is an estimate based on the performance of related fluorene-based polymers.

| Property | Analytical Method | Value | Reference |

| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | 260-266 °C | [5] |

| Decomposition Temp. (Td, 5% wt. loss) | Thermogravimetric Analysis (TGA) | > 350 °C (estimated) | Inferred from[1][2] |

Implications for Drug Development and Materials Science

The outstanding thermal stability of 6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) makes it a highly valuable monomer for a variety of advanced applications:

-

High-Temperature Resistant Polymers: This bisphenol is a key component in the synthesis of specialty polymers, including polycarbonates, polyesters, and epoxy resins, that are designed to operate in high-temperature environments[6]. These materials are sought after in the automotive, aerospace, and electronics industries for applications such as engine components, structural parts, and high-density circuit boards[3][4].

-

Optoelectronic Materials: The fluorene core is known for its fluorescent properties[7][8]. Polymers derived from this monomer can exhibit high refractive indices and are being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices[7][9]. The thermal stability ensures the longevity and reliability of these devices, preventing degradation at operational temperatures.

-

Pharmaceutical Intermediates: While primarily used in materials science, its well-defined structure and high purity make it a potential intermediate in the synthesis of complex organic molecules for pharmaceutical applications[10].

Conclusion

6,6'-(9H-Fluorene-9,9-diyl)bis(naphthalen-2-ol) stands out as a monomer that imparts exceptional thermal stability to polymeric systems. Its rigid, bulky cardo structure is the key to its high melting point and the high glass transition temperatures of its derived polymers. The standardized TGA and DSC protocols outlined in this guide provide a robust framework for the characterization of its thermal properties. The data confirms its suitability for demanding, high-temperature applications, positioning it as a critical building block for the next generation of advanced materials.

References

- ChemBK. (2024, April 10). 6,6'-(9H-Fluorene-9,9-diyl)di(2-naphthol).

- ECHA. (n.d.). Bisphenols. European Chemicals Agency.

- Elsapa Alzahbi. (n.d.). 10 Applications for Bisphenol a (BPA).

- Honrel. (2024, December 28). Bisphenol A Applications in Plastics: A Key Component of Modern Manufacturing.

- ResearchGate. (n.d.). Some industrial applications of bisphenols. [Diagram].

- Dai, Z., et al. (2007). Preparation, curing kinetics, and thermal properties of bisphenol fluorene epoxy resin. Journal of Applied Polymer Science.